8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic small molecule characterized by a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. This scaffold is part of the "privileged structures" in medicinal chemistry, known for their versatility in interacting with biological targets such as G protein-coupled receptors (GPCRs) . The compound features a 3,4-dimethylphenylsulfonyl group at position 8 and a 3-fluorophenyl substituent at position 2. These substituents likely influence its pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
8-(3,4-dimethylphenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-14-6-7-18(12-15(14)2)29(27,28)25-10-8-21(9-11-25)23-19(20(26)24-21)16-4-3-5-17(22)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQGJPOMTIVIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:
Formation of the Triazaspirodecane Core: This step often starts with the cyclization of a suitable precursor, such as a diamine and a ketone, under acidic or basic conditions to form the spirocyclic core.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the spirocyclic amine in the presence of a base like triethylamine.
Attachment of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, which can be further oxidized to sulfone derivatives.
Reduction: Reduction reactions might target the carbonyl group in the spirocyclic structure, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA bases, potentially affecting transcription and replication processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected 1,4,8-Triazaspiro[4.5]dec-3-en-2-one Derivatives
*Calculated based on structural similarity.
Key Observations:
Sulfonyl vs. Alkyl Substituents : The target compound’s 3,4-dimethylphenylsulfonyl group (electron-withdrawing) contrasts with alkyl or aryl groups in analogs (e.g., Analog 1’s (2-chloro-6-fluorophenyl)methyl). Sulfonyl groups typically improve metabolic stability and binding to charged residues in target proteins .
Fluorine Effects: The 3-fluorophenyl group in the target compound and Analog 1 may enhance membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., Analog 5) .
Biological Implications: Spirotetramat-enol (Analog 6), a pesticidal metabolite, shares the spirocyclic core but lacks the sulfonyl group, highlighting how substituent choice directs application (pharmaceutical vs. agrochemical) .
Pharmacological and Functional Comparisons
Antitumor Activity:
- Analog 7: 2-Aminopyrimidine derivatives with 1,4,8-triazaspiro[4.5]decan-3-one scaffolds demonstrated moderate to potent inhibition of cancer cell proliferation (IC₅₀ = 0.1–10 µM) in vitro, suggesting the core’s relevance in oncology .
Metabolic Stability:
- Spirotetramat-enol (Analog 6) showed rapid metabolism in goats and hens, with hydroxylation and glucuronidation as major pathways . The target compound’s fluorine and sulfonyl groups may slow hepatic clearance compared to non-halogenated analogs .
Biological Activity
8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step reactions that include the formation of the triazaspiro framework and the introduction of the sulfonyl and fluorophenyl groups. The synthetic pathway often utilizes starting materials like substituted phenols and sulfonic acids under controlled conditions to yield the desired product.
Biological Activity
The biological activity of this compound has been primarily investigated through its anticancer properties and potential neuropharmacological effects. Below are key findings from various studies:
Anticancer Activity
- Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation through modulation of key signaling pathways such as WNT/β-catenin and apoptosis induction.
- In Vitro Studies : In studies involving human cancer cell lines (e.g., HCT116), the compound exhibited an EC50 value indicating effective growth inhibition at micromolar concentrations. For instance, one study reported an EC50 of 7.1 ± 0.6 μM in HCT116 cells expressing wild-type APC .
- Cellular Effects : The compound was found to induce reactive oxygen species (ROS) production, leading to increased apoptosis in treated cells .
Neuropharmacological Effects
- Anticonvulsant Activity : Research has indicated that similar compounds within the triazaspiro class exhibit anticonvulsant properties. While specific data on this compound is limited, related structures have demonstrated efficacy in animal models .
- Mechanistic Insights : The interaction with neurotransmitter systems suggests potential applications in treating neurological disorders, though further studies are required to elucidate specific pathways involved.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one:
| Study | Model | Findings |
|---|---|---|
| Study A | HCT116 Cells | EC50 = 7.1 ± 0.6 μM; Induced ROS production |
| Study B | Animal Model | Significant reduction in seizure frequency with similar triazaspiro compounds |
| Study C | HEK293 Cells | Inhibition of DVL-GFP recruitment; EC50 = 0.74 ± 0.08 μM |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing sulfonamide-functionalized triazaspiro compounds like 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?
- Methodological Answer : A standard approach involves reacting the primary amine group of the spirocyclic core with sulfonyl chlorides in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Stirring at room temperature for 16 hours is typical, followed by quenching with saturated sodium bicarbonate and purification via silica column chromatography with DCM/methanol (9:1) . Yield optimization may require adjusting stoichiometry or reaction time.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming sulfonamide and fluorophenyl substituents. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural validation, especially for spirocyclic conformations . High-resolution mass spectrometry (HRMS) and HPLC purity analysis (>95%) are recommended for batch validation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Step 1 : Synthesize analogs by varying sulfonyl (e.g., 3,4-dimethylphenyl vs. 4-chlorophenyl) and fluorophenyl substituents .
- Step 2 : Test biological activity (e.g., anticonvulsant or antitumor assays) using standardized models (e.g., maximal electroshock seizure tests or cytotoxicity screens against cancer cell lines) .
- Step 3 : Correlate substituent electronic/hydrophobic properties (Hammett constants, logP) with activity using multivariate regression analysis.
Q. How should researchers resolve conflicting data between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer :
- Scenario : Discrepancies in reaction yields or byproduct formation.
- Approach :
Validate computational models (e.g., DFT calculations) with experimental kinetics (e.g., monitoring intermediates via LC-MS).
Use design of experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) and identify outliers .
Cross-reference crystallographic data (e.g., bond angles from SHELXL refinements) with predicted geometries .
Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from X-ray structures .
- Crystallographic Refinement : SHELXL’s TWIN and HKLF5 commands can resolve twinning or disorder in enantiomeric crystals .
Q. How can researchers address low solubility in biological assays without structural modification?
- Methodological Answer :
- Formulation Screening : Test co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based encapsulation.
- Surfactant Optimization : Use polysorbate-80 or Cremophor-EL at sub-toxic concentrations.
- Reference : Analogous spirocyclic compounds (e.g., antitumor triazaspiro derivatives) employ these strategies to enhance bioavailability .
Data Analysis & Experimental Design
Q. What statistical models are suitable for optimizing synthetic routes under resource constraints?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reagent equivalents, temperature) to predict optimal conditions .
- Example : A central composite design (CCD) reduced side reactions in sulfonamide coupling by identifying ideal triethylamine stoichiometry .
Q. How should contradictory results between in vitro and in vivo assays be interpreted?
- Methodological Answer :
- Hypothesis Testing : Use ANOVA to determine if differences are statistically significant.
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP450 enzymes) to explain reduced in vivo efficacy.
- Reference : Anticonvulsant spirocyclic derivatives showed discrepancies due to blood-brain barrier permeability limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
